3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, coupled with a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Coupling with Chromen-2-one: The pyridine intermediate is then coupled with a chromen-2-one derivative under specific conditions, such as using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step requires careful control of reaction parameters, including temperature, solvent, and catalyst concentration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often utilize reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate has diverse applications in scientific research:
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also features a trifluoromethyl-pyridine moiety and exhibits potent antibacterial activity.
Ethyl 3-chloro-5-(trifluoromethyl)pyridin-2-ylacetate: Another derivative with similar structural features, used in various chemical syntheses.
Uniqueness
What sets 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate apart is its combination of a pyridine ring with a chromen-2-one moiety, providing unique chemical and biological properties. This dual functionality allows for versatile applications across different scientific disciplines.
Properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO4/c1-8(23)25-11-3-2-9-4-12(16(24)26-14(9)6-11)15-13(18)5-10(7-22-15)17(19,20)21/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJNVXZJRBJCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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